Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 3652-48-0
VCID: VC7970625
InChI: InChI=1S/C14H15NO2/c1-3-17-14(16)12-9-13(15-10(12)2)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

CAS No.: 3652-48-0

Cat. No.: VC7970625

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate - 3652-48-0

CAS No. 3652-48-0
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C14H15NO2/c1-3-17-14(16)12-9-13(15-10(12)2)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3
Standard InChI Key BQNZGDBTUKZKHE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C
Canonical SMILES CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C

Structural and Molecular Characteristics

The pyrrole core of ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is aromatic, with conjugated π-electrons stabilized by resonance. The methyl group at position 2 and the phenyl group at position 5 introduce steric and electronic effects that influence reactivity. The ethyl carboxylate at position 3 enhances solubility in polar organic solvents. Key molecular descriptors include:

  • Exact Mass: 229.11000 g/mol

  • Polar Surface Area (PSA): 42.09 Ų

  • LogP: 3.1668 (indicating moderate hydrophobicity) .

The compound’s IUPAC name, ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, reflects its substitution pattern. Its structure has been confirmed via spectroscopic methods, including 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and IR spectroscopy .

Synthetic Methodologies

Microwave-Assisted One-Pot Synthesis

A solvent- and catalyst-free microwave-assisted method has been developed for synthesizing this compound. The reaction involves:

  • Reactants: α-Bromoacetophenone, aniline, and ethyl acetoacetate.

  • Conditions: Microwave irradiation at 300 W for 15 minutes.

  • Yield: 65%, a significant improvement over conventional heating (20% yield) .

This green chemistry approach minimizes waste and reduces reaction time. The mechanism likely proceeds through a tandem nucleophilic substitution and cyclization pathway, forming the pyrrole ring in a single step.

Physicochemical Properties

PropertyValue
Molecular FormulaC14H15NO2\text{C}_{14}\text{H}_{15}\text{NO}_2
Molecular Weight229.27 g/mol
Exact Mass229.11000 g/mol
LogP3.1668
Polar Surface Area42.09 Ų
Storage Conditions2–8°C

The compound’s stability under refrigeration suggests sensitivity to thermal degradation, possibly due to ester hydrolysis .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

  • 3375: N-H stretch (pyrrole ring).

  • 1680: C=O stretch (ester carbonyl).

  • 1600: Aromatic C=C vibrations .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl₃):

    • δ 7.16–7.12 (m, 3H, ArH).

    • δ 4.31 (q, J=7.1J = 7.1 Hz, 2H, -OCH₂CH₃).

    • δ 2.45 (s, 3H, -CH₃).

  • 13C^{13}\text{C} NMR:

    • δ 167.8 (C=O).

    • δ 126.1–112.7 (aromatic carbons).

    • δ 59.5 (-OCH₂CH₃) .

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